molecular formula C7H12O2 B14327498 1-Methoxyhex-4-EN-3-one

1-Methoxyhex-4-EN-3-one

Cat. No.: B14327498
M. Wt: 128.17 g/mol
InChI Key: IJRKCRICHQXRSC-ONEGZZNKSA-N
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Description

1-Methoxyhex-4-EN-3-one is an organic compound with the molecular formula C7H12O It is a member of the enone family, characterized by the presence of a methoxy group and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyhex-4-EN-3-one can be synthesized through several methods. One common approach involves the reaction of 1-hexene with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with methanol to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also involve the use of advanced catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyhex-4-EN-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxyhex-4-EN-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-Methoxyhex-4-EN-3-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Methoxyhex-4-EN-3-one can be compared with other similar compounds, such as:

    1-Methoxy-3-hexene: This compound has a similar structure but differs in the position of the double bond.

    4-Hexen-3-one: This compound lacks the methoxy group, which can significantly alter its chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both a methoxy group and a double bond, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an important subject of study in scientific research.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(E)-1-methoxyhex-4-en-3-one

InChI

InChI=1S/C7H12O2/c1-3-4-7(8)5-6-9-2/h3-4H,5-6H2,1-2H3/b4-3+

InChI Key

IJRKCRICHQXRSC-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C(=O)CCOC

Canonical SMILES

CC=CC(=O)CCOC

Origin of Product

United States

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